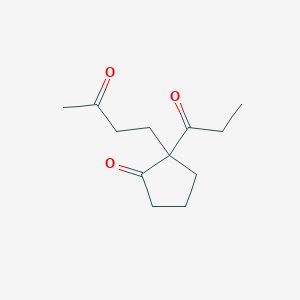
2-(3-Oxobutyl)-2-propanoylcyclopentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Oxobutyl)-2-propanoylcyclopentan-1-one is an organic compound with the molecular formula C11H16O3 It is a cyclopentanone derivative with a 3-oxobutyl and a propanoyl group attached to the cyclopentane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(3-Oxobutyl)-2-propanoylcyclopentan-1-one can be synthesized through a Michael addition reaction. The reaction involves the addition of methyl vinyl ketone to 2-methylcyclopentane-1,3-dione in the presence of water and glacial acetic acid . The reaction is typically carried out at 70°C under a nitrogen atmosphere and monitored by gas chromatography until completion . The product is then extracted using dichloromethane and purified.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Oxobutyl)-2-propanoylcyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclopentanone derivatives.
Aplicaciones Científicas De Investigación
2-(3-Oxobutyl)-2-propanoylcyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(3-Oxobutyl)-2-propanoylcyclopentan-1-one involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-2-(3-oxopentyl)-1,3-cyclopentanedione: A structurally similar compound with a different alkyl group.
2-(3-Oxobutyl)cyclohexanone: A cyclohexanone derivative with a similar functional group arrangement.
Uniqueness
2-(3-Oxobutyl)-2-propanoylcyclopentan-1-one is unique due to its specific combination of functional groups and the resulting chemical properties
Propiedades
Número CAS |
160946-04-3 |
|---|---|
Fórmula molecular |
C12H18O3 |
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
2-(3-oxobutyl)-2-propanoylcyclopentan-1-one |
InChI |
InChI=1S/C12H18O3/c1-3-10(14)12(8-6-9(2)13)7-4-5-11(12)15/h3-8H2,1-2H3 |
Clave InChI |
LZUNPOWYXRIXKQ-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1(CCCC1=O)CCC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


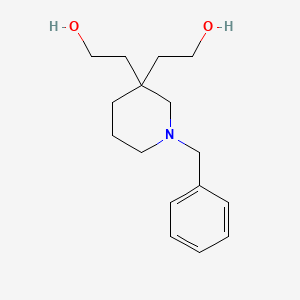
![2-[(1-tert-Butoxy-2-chloroethenyl)oxy]-2-methylpropane](/img/structure/B12552959.png)
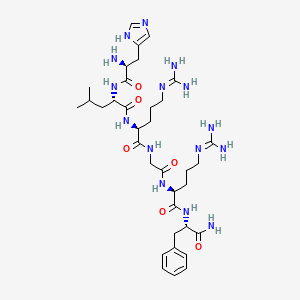
![1-[4-(3-Chloropropanoyl)phenyl]-2-phenylethane-1,2-dione](/img/structure/B12552970.png)
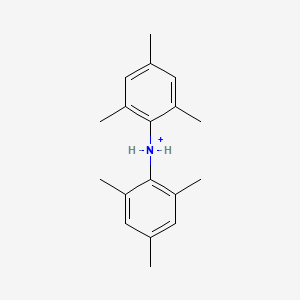
silane](/img/structure/B12552985.png)
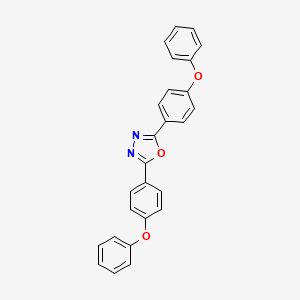
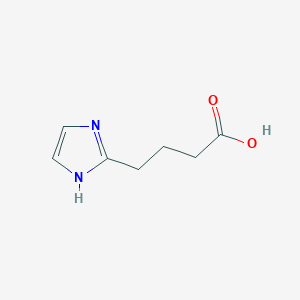
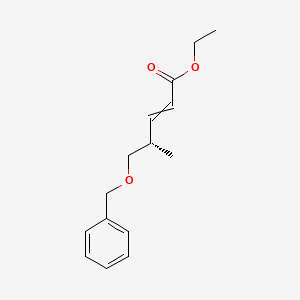
![4-{3-[4-(Hexyloxy)phenyl]-3-oxoprop-1-EN-1-YL}benzoic acid](/img/structure/B12553003.png)
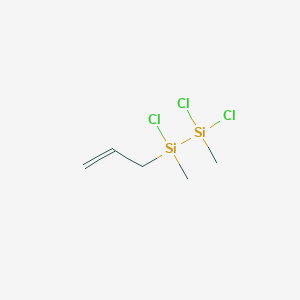
![6-Fluoro-2,3-bis[4-(phenylethynyl)phenyl]quinoxaline](/img/structure/B12553012.png)
![6-{2-[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]ethenyl}-4-hydroxyoxan-2-one](/img/structure/B12553024.png)
![Phenol, 2,4-bis(1,1-dimethylethyl)-6-[(methylimino)methyl]-](/img/structure/B12553029.png)
